Cyclopentamine

Catalog No.
S574287
CAS No.
102-45-4
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentamine

CAS Number

102-45-4

Product Name

Cyclopentamine

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

HFXKQSZZZPGLKQ-UHFFFAOYSA-N

SMILES

CC(CC1CCCC1)NC

Synonyms

cyclopentadrine, cyclopentamine

Canonical SMILES

CC(CC1CCCC1)NC

The exact mass of the compound Cyclopentamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopentamine (CAS 102-45-4) is a secondary aliphatic amine and a well-characterized sympathomimetic alkylamine. Structurally, it is distinguished by a saturated cyclopentane ring that replaces the aromatic phenyl ring found in methamphetamine or the bulkier cyclohexane ring of propylhexedrine [1]. This specific alicyclic substitution yields a compound with an intermediate boiling point of 171 °C, a logP of approximately 2.26, and a pKa of 10.61, offering a precise balance of lipophilicity and aqueous solubility (0.48 g/L) [2]. In industrial and research procurement, cyclopentamine is highly valued not merely as a legacy vasoconstrictor, but as a specialized pharmacological reference standard, a versatile precursor for polyfunctionalized cyclopentylamines, and a building block where specific steric and thermal properties are required over generic linear or cyclohexyl analogs [3].

Generic substitution of cyclopentamine with closely related aliphatic amines, such as propylhexedrine (a cyclohexyl analog) or tuaminoheptane (a linear alkylamine), routinely fails due to critical differences in steric bulk, thermal behavior, and receptor specificity [1]. The planar, tension-free cyclopentyl ring of cyclopentamine provides a distinct steric profile that alters nucleophilic attack trajectories during synthesis, unlike the bulky, chair-conformation cyclohexyl ring of propylhexedrine [2]. Pharmacologically, cyclopentamine possesses a unique, weak beta-adrenergic blocking property and a non-sympathomimetic spasmolytic effect on smooth muscle tissue—activities that are completely absent in both propylhexedrine and tuaminoheptane [3]. Furthermore, its boiling point of 171 °C sits precisely between tuaminoheptane (142 °C) and propylhexedrine (205 °C), meaning that substituting these analogs will drastically alter distillation parameters, evaporation rates, and formulation stability in process environments .

Dual-Action Receptor Specificity vs. Pure Alpha-Agonists

In comparative pharmacological assays, cyclopentamine demonstrates a unique functional profile that separates it from standard aliphatic amines. When tested on isolated rabbit ileum models, cyclopentamine reversibly blocks the inhibitory responses of isoproterenol, exhibiting a distinct non-sympathomimetic spasmolytic effect [1]. In stark contrast, structurally related comparators like propylhexedrine, tuaminoheptane, and methylhexaneamine are completely inactive on these tissue preparations at all tested doses [2].

Evidence DimensionSpasmolytic activity and beta-adrenergic blocking on isolated rabbit ileum
Target Compound DataReversibly blocks inhibitory responses of isoproterenol (active spasmolytic effect)
Comparator Or BaselinePropylhexedrine and Tuaminoheptane (Completely inactive at all doses)
Quantified DifferenceBinary differentiation (100% active vs 0% active in tissue assay)
ConditionsIsolated rabbit ileum model, comparative dose-response testing

For researchers developing dual-action sympathomimetic formulations or needing a specific beta-blocking reference standard, cyclopentamine provides essential off-target activity that generic aliphatic amines lack.

Steric Profile and Metabolic Route Stability

The ring size of alicyclic amines fundamentally dictates their metabolic and synthetic stability. The cyclopentyl ring in cyclopentamine is planar, chemically stable, and lacks ring tension, allowing it to behave similarly to a phenyl ring during metabolic N-demethylation routes [1]. Unlike bulkier cyclohexyl derivatives, cyclopentamine resists ring hydroxylation due to its specific C-H bond flexibility [1]. This distinct steric profile is critical when utilizing the compound as a precursor, as it minimizes unwanted side reactions that occur with the higher steric bulk of propylhexedrine.

Evidence DimensionRing conformation and metabolic hydroxylation trajectory
Target Compound DataPlanar cyclopentyl ring (no ring tension, flexible C-H bonds, resists ring hydroxylation)
Comparator Or BaselinePropylhexedrine (bulky cyclohexyl ring, chair conformation)
Quantified DifferenceCyclopentyl ring behaves like a phenyl ring in demethylation routes without ring hydroxylation, unlike bulkier alicyclic analogs
ConditionsIn vivo metabolic excretion profiling (N-demethylation vs ring hydroxylation)

The planar, tension-free cyclopentyl ring offers unique steric properties for precursor chemistry and API design, allowing different nucleophilic attack trajectories compared to bulky cyclohexyl analogs.

Thermal Processability and Volatility Profile

For distillation, solvent recovery, and formulation processing, the thermal properties of the amine are paramount. Cyclopentamine exhibits a normal boiling point of 171 °C at 760 mmHg . This is significantly higher than the linear analog tuaminoheptane (142-144 °C), reducing premature evaporation risks during exothermic reactions, yet substantially lower than the cyclohexyl analog propylhexedrine (205 °C), which requires much higher energy inputs for distillation . This intermediate volatility makes cyclopentamine optimal for temperature-sensitive processing workflows.

Evidence DimensionNormal Boiling Point (Volatility)
Target Compound Data171 °C at 760 mmHg
Comparator Or BaselineTuaminoheptane (142-144 °C) and Propylhexedrine (205 °C)
Quantified Difference~28 °C higher than tuaminoheptane, ~34 °C lower than propylhexedrine
ConditionsStandard atmospheric pressure (760 mmHg)

The intermediate boiling point of cyclopentamine provides an optimal balance of volatility for distillation and formulation stability, preventing the premature evaporation seen with tuaminoheptane or the excessive heating required for propylhexedrine.

Sympathomimetic Reference Standards

Due to its unique beta-blocking and spasmolytic properties, cyclopentamine is the preferred reference standard for in vitro assays distinguishing between pure alpha-agonists (like tuaminoheptane) and mixed-action aliphatic amines [1].

Precursor for Polyfunctionalized Cyclopentylamines

The stable, planar cyclopentyl ring makes cyclopentamine an ideal starting material or intermediate for synthesizing complex APIs, where the steric bulk of a cyclohexyl ring (as found in propylhexedrine) would hinder downstream nucleophilic substitutions [2].

Formulation of Specialized Delivery Systems

Its intermediate volatility (BP 171 °C) and specific logP (~2.26) make cyclopentamine highly suitable for developing and testing topical or inhalation delivery systems that require precise evaporation rates without the excessive heating needed for propylhexedrine [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.151749610 g/mol

Monoisotopic Mass

141.151749610 g/mol

Heavy Atom Count

10

Melting Point

113-115

UNII

WB9Q6M8O60

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA02 - Cyclopentamine

Other CAS

102-45-4

Wikipedia

Cyclopentamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Explore Compound Types